molecular formula C6H12Cl2N2S B3100247 [2-(4-Methyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride CAS No. 136604-60-9

[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride

Cat. No.: B3100247
CAS No.: 136604-60-9
M. Wt: 215.14
InChI Key: LZJDEPWZKBPSRS-UHFFFAOYSA-N
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Description

[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride is a chemical intermediate of significant interest in medicinal chemistry and neuroscience research. This compound serves as a crucial synthetic precursor for the development of non-imidazole based histamine H3 receptor ligands . Scientific studies have demonstrated that structural analogs featuring the 2-(4-methylthiazol-5-yl)ethylamine scaffold exhibit high binding affinity and potent antagonistic activity at the histamine H3 receptor (H3R) . The H3 receptor is a pre-synaptic autoreceptor predominantly located in the central nervous system that regulates the release of key neurotransmitters such as histamine, acetylcholine, dopamine, and serotonin . Therefore, research tools based on this core structure are valuable for investigating potential treatments for various CNS disorders, including cognitive deficits, attention deficit hyperactivity disorder (ADHD), and sleep disorders . Furthermore, derivatives of 2-(4-methylthiazol-5-yl)ethanamine have been investigated for their neuroprotective properties and their ability to potentiate the response of GABA-A receptors in hippocampal neurons, suggesting a complex and multi-target pharmacological profile that extends beyond H3 receptor interaction . This product is intended for research purposes only by qualified laboratory professionals. Intended Use & Handling: This product is labeled "For Research Use Only" (RUO). It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes full responsibility for confirming the product's identity and purity and for all subsequent handling and disposal. Safety Information: Refer to the associated Safety Data Sheet (SDS) for comprehensive hazard and safety information before use.

Properties

IUPAC Name

2-(4-methyl-1,3-thiazol-5-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S.2ClH/c1-5-6(2-3-7)9-4-8-5;;/h4H,2-3,7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJDEPWZKBPSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Methyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride typically involves the reaction of 4-methylthiazole with ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through crystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as NMR, HPLC, and GC, are employed to verify the compound’s purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of [2-(4-Methyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity and affecting cellular processes. For example, it can interact with topoisomerase II, leading to DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes critical structural and physicochemical distinctions between [2-(4-Methyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride and its analogs:

Compound Name Substituents on Thiazole Alkyl Chain Length Salt Form Molecular Formula CAS Number Key Applications
This compound 4-Methyl at position 5 Ethyl (C2) Dihydrochloride C₆H₁₀Cl₂N₂S Not explicitly provided PROTAC synthesis
[3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine hydrochloride 4-Methyl at position 5 Propyl (C3) Hydrochloride C₇H₁₃ClN₂S 325491-86-9 Synthetic intermediates
[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride 2,5-Dimethyl at position 4 Ethyl (C2) Dihydrochloride C₇H₁₄Cl₂N₂S 1279219-48-5 Unspecified (Parchem product)
{[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride 3-Methoxyphenyl at position 2 Methyl (C1) Dihydrochloride C₁₁H₁₂Cl₂N₂O₂S 1185709-34-5 Research intermediates
4-Amino-2-methyl-5-phenylthiazole Hydrochloride 2-Methyl, 5-phenyl at position 4 N/A (direct NH₂) Hydrochloride C₁₀H₁₁ClN₂S 1461714-51-1 Pharmaceutical research

Impact of Structural Differences

  • For example, [3-(4-methyl-1,3-thiazol-5-yl)propyl]amine hydrochloride may exhibit different pharmacokinetic profiles compared to the ethyl analog .
  • Thiazole Substituents : Modifying substituents (e.g., 4-methyl vs. 2,5-dimethyl or aryl groups) alters electronic and steric properties. The 2,5-dimethyl substitution in [1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride introduces steric hindrance, which could affect binding affinity in target interactions .
  • Salt Form: Dihydrochloride salts generally exhibit higher solubility in polar solvents compared to monohydrochlorides, which is critical for reactions requiring protonated amine intermediates .

Biological Activity

Overview

[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride is a thiazole derivative that exhibits a wide range of biological activities. Compounds in the thiazole family are known for their diverse pharmacological effects, including antimicrobial, antifungal, anti-inflammatory, antitumor, and antioxidant properties. This article provides a detailed examination of the biological activity associated with this compound, supported by data tables and relevant research findings.

  • Chemical Structure : The compound features a thiazole ring, which is characterized by the presence of sulfur and nitrogen atoms. This structure is pivotal for its biological activity.
  • Molecular Formula : C₇H₈Cl₂N₂S
  • CAS Number : 136604-60-9

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus≤ 0.25 μg/mL
Escherichia coli8.33 to 156.47 μM
Candida albicans≤ 0.25 μg/mL

These findings suggest that the compound could be effective in treating infections caused by resistant microbial strains .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines.

Cell LineIC₅₀ (μM)
MDA-MB-231 (breast cancer)10
A431 (epidermoid carcinoma)< 10

These results indicate that this compound may induce apoptosis in cancer cells through mechanisms involving CDK9 inhibition and modulation of anti-apoptotic proteins like Mcl-1 .

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects in various models. It has been shown to reduce levels of pro-inflammatory cytokines such as IL-1β and TNF-α in cell cultures exposed to lipopolysaccharides .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thiazole derivatives is crucial for optimizing their pharmacological profiles. Research indicates that modifications to the thiazole ring can enhance biological activity:

  • Substituent Effects : The presence of methyl groups at specific positions on the thiazole ring can significantly affect potency.
  • Hydrophobic Interactions : Compounds that facilitate hydrophobic interactions with target proteins tend to exhibit greater efficacy .

Case Study 1: Antibacterial Efficacy

In a study assessing the antibacterial activity of various thiazole derivatives, this compound was found to possess potent activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics .

Case Study 2: Cancer Cell Line Inhibition

A systematic evaluation of the compound's effects on different cancer cell lines revealed significant growth inhibition in MDA-MB-231 cells, with a reduction in cell viability observed after treatment with varying concentrations over several days .

Q & A

Q. What are the recommended synthetic routes for [2-(4-Methyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride, and how can reaction yields be optimized?

Methodological Answer:

  • Route 1: Start with 4-methyl-1,3-thiazole-5-carbaldehyde. Perform a reductive amination using sodium cyanoborohydride (NaBH3CN) and ammonium chloride in methanol under reflux. The intermediate [2-(4-methyl-1,3-thiazol-5-yl)ethyl]amine can then be treated with HCl gas in anhydrous ethanol to form the dihydrochloride salt .
  • Route 2: Utilize a thiazole ring-forming reaction via Hantzsch synthesis: combine thiourea with a β-keto ester (e.g., ethyl acetoacetate) and chloroacetic acid in acetic acid under reflux. Subsequent hydrolysis and amination steps yield the target compound .
  • Optimization: Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to amine precursor) and reaction time (typically 12–24 hours). Purify via recrystallization in ethanol/ethyl acetate (3:1 v/v) to achieve >95% purity .

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:

  • Purity: Use quantitative nuclear magnetic resonance (qNMR) with ethyl paraben as an internal standard. Analyze 1H^1H NMR peaks at δ 2.45 ppm (thiazole-CH3_3) and δ 3.65 ppm (ethylamine-CH2_2) for integration .
  • Structural Confirmation: Employ high-resolution mass spectrometry (HRMS) to confirm the molecular ion [M+H]+^+ at m/z 191.0584 (calculated for C7_7H12_{12}Cl2_2N2_2S). For crystallography, use SHELXL for single-crystal X-ray refinement if suitable crystals are obtained via slow evaporation in acetonitrile .

Q. What stability considerations are critical for handling this dihydrochloride salt?

Methodological Answer:

  • Storage: Store at –20°C under argon in amber vials to prevent hygroscopic degradation. Avoid aqueous solutions at pH > 7, which may deprotonate the amine and reduce solubility.
  • Stability Tests: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., free amine or oxidized thiazole) should be <2% .

Q. How can researchers design pharmacological assays for this compound?

Methodological Answer:

  • Target Screening: Prioritize enzymes with thiazole-binding pockets (e.g., histamine receptors, cytochrome P450 isoforms). Use fluorescence polarization assays for binding affinity (Kd_d) determination.
  • Cell-Based Assays: Test cytotoxicity in HEK-293 or HepG2 cells via MTT assay (IC50_{50} determination). Include positive controls (e.g., thiamine derivatives) for comparative analysis .

Q. What analytical methods are validated for quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS: Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase A (0.1% formic acid in H2_2O) and B (0.1% formic acid in acetonitrile). Gradient: 5–95% B over 5 minutes. Monitor transitions m/z 191.1 → 132.0 (quantifier) and 191.1 → 89.0 (qualifier). Validate per ICH guidelines (precision <15% RSD) .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) across studies?

Methodological Answer:

  • Source Investigation: Compare solvent effects (e.g., D2_2O vs. DMSO-d6_6) on 1H^1H NMR shifts. For δ 4.2–4.5 ppm discrepancies in ethyl protons, verify pH (acidic conditions protonate the amine, altering electronic environments).
  • Advanced Techniques: Use 1H^1H-1H^1H COSY and HSQC to assign ambiguous peaks. Cross-reference with computational NMR predictions (e.g., DFT/B3LYP/6-31G*) .

Q. What crystallographic strategies are recommended for determining the salt form’s structure?

Methodological Answer:

  • Crystallization: Use vapor diffusion with acetonitrile/water (9:1). For twinned crystals, apply SHELXD for structure solution and SHELXL for refinement. Report H-bonding interactions (e.g., N–H···Cl) and Cl^-···π contacts in the Cambridge Structural Database .

Q. How can solubility limitations in aqueous buffers be mitigated for in vitro assays?

Methodological Answer:

  • Co-Solvents: Prepare stock solutions in DMSO (≤1% final concentration) and dilute in PBS (pH 4.5) to maintain protonation.
  • Surfactants: Add 0.01% Tween-80 to enhance solubility without disrupting cell membranes .

Q. What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking: Use AutoDock Vina with receptor PDB files (e.g., 3RZE for histamine H3_3 receptor). Parameterize the ligand with GAFF2 force field.
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and hydrogen bond occupancy .

Q. What derivatization strategies enhance the compound’s bioactivity or pharmacokinetics?

Methodological Answer:

  • Acylation: React the amine with succinic anhydride in DMF to improve water solubility.
  • Prodrug Design: Synthesize a tert-butyl carbamate (Boc)-protected variant for enhanced blood-brain barrier penetration. Validate via in vitro hydrolysis studies in rat plasma .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride

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